

# Ainuovirine Demonstrates Superior Lipid Profile Compared to Efavirenz in HIV-1 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ainuovirine**  
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[City, State] – [Date] – Clinical and real-world data indicate that **Ainuovirine** (ANV), a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI), is associated with a more favorable lipid profile in individuals with HIV-1 compared to the widely used NNRTI, Efavirenz (EFV). Multiple studies have shown that **Ainuovirine** treatment leads to beneficial changes in key lipid parameters, suggesting a lower risk of dyslipidemia, a common comorbidity in people living with HIV and a significant risk factor for cardiovascular disease.

**Ainuovirine**, approved in China for the treatment of HIV-1 infection, has consistently shown non-inferior antiviral efficacy to Efavirenz. However, its impact on patient lipid profiles presents a significant advantage. In contrast to Efavirenz, which is known to be associated with adverse lipid changes, **Ainuovirine** has been shown to decrease total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C)<sup>[1][2][3][4]</sup>.

## Comparative Analysis of Lipid Profile Changes

The following table summarizes the mean changes in lipid profiles from baseline in patients receiving **Ainuovirine**-based regimens versus Efavirenz-based regimens, as observed in a 24-week real-world, retrospective, multi-center cohort study of treatment-experienced patients.

Lipid Parameter	Ainuovirine (ANV) - Mean Change from Baseline (mmol/L)	Efavirenz (EFV) - Mean Change from Baseline (mmol/L)	p-value
Total Cholesterol (TC)	-0.06[2][3]	+0.26[2][3]	0.006[2][3]
Triglycerides (TG)	-0.6[2][3]	+0.14[2][3]	<0.001[2][3]
High-Density Lipoprotein Cholesterol (HDL-C)	+0.09[2][3]	+0.08[2][3]	0.006[2][3]
Low-Density Lipoprotein Cholesterol (LDL-C)	-0.18[2][3]	+0.29[2][3]	<0.001[2][3]

Similar favorable lipid profile changes with **Ainuovirine** have been observed in treatment-naïve patients as well[5]. In one study, treatment-naïve patients on an **Ainuovirine** regimen showed a significant decrease in LDL-C and a dramatic increase in HDL-C compared to those on an Efavirenz regimen[1][6][7].

## Experimental Protocols

The comparative data are primarily derived from real-world, retrospective, multi-center cohort studies and randomized phase 3 trials conducted in China[1][2][3].

**Study Design:** The real-world studies were retrospective, multi-center controlled cohort studies. A randomized, open-label, multicenter phase 3 trial also compared the efficacy and safety of **Ainuovirine** and Efavirenz.

**Participant Population:** The studies included both treatment-naïve and treatment-experienced adults with HIV-1 infection. Eligible participants were aged 18 or older and had achieved virological suppression if treatment-experienced. Patients with severe metabolic abnormalities, cardiovascular diseases, and major neurological and psychiatric diseases were typically excluded[1].

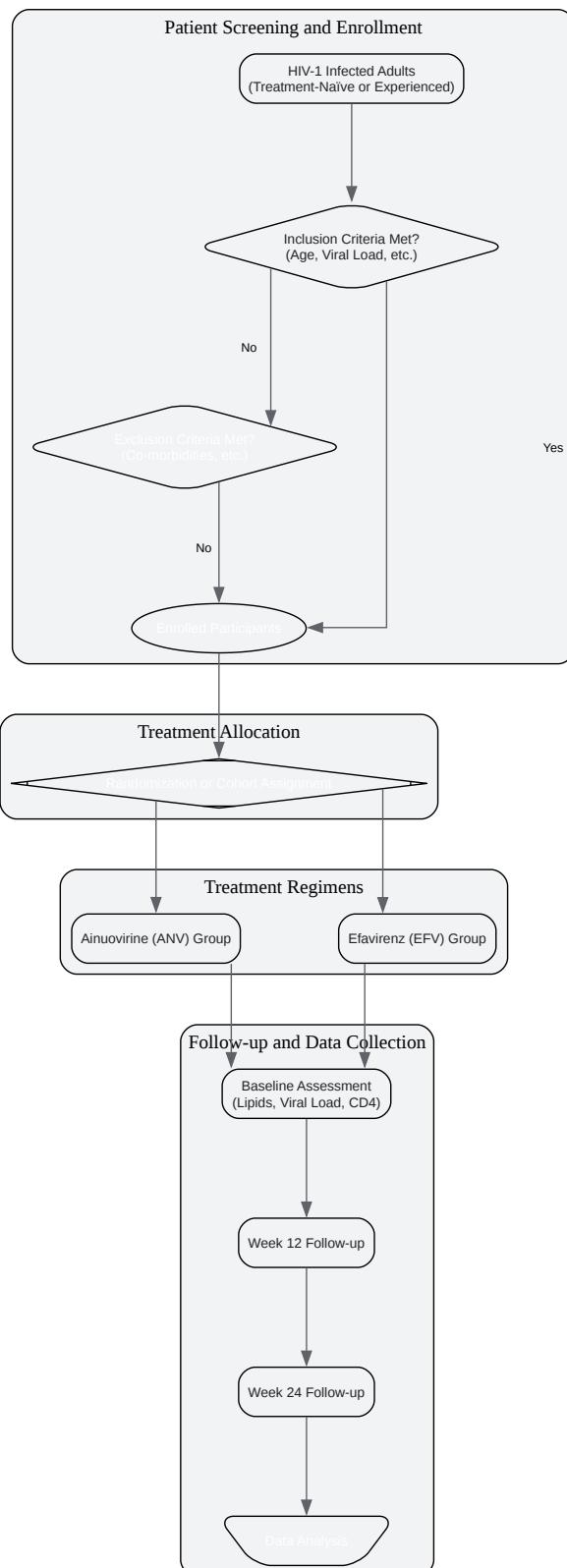
**Treatment Regimens:**

- **Ainuovirine Group:** Received an **Ainuovirine**-based regimen, which for treatment-experienced patients often involved switching from an Efavirenz-based regimen[1][2][3].
- **Efavirenz Group:** Continued with an Efavirenz-based regimen[1][2][3]. Both NNRTIs were administered in combination with two nucleoside reverse transcriptase inhibitors (NRTIs)[1][6].

**Data Collection and Endpoints:** Patient data, including lipid profiles (TC, TG, HDL-C, and LDL-C), HIV-1 RNA levels, and CD4+ T-cell counts, were collected at baseline and at specified follow-up intervals, typically at week 12 and week 24[1][6]. The primary endpoints were often viral suppression and changes in lipid profiles[1][7].

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the comparative clinical studies.



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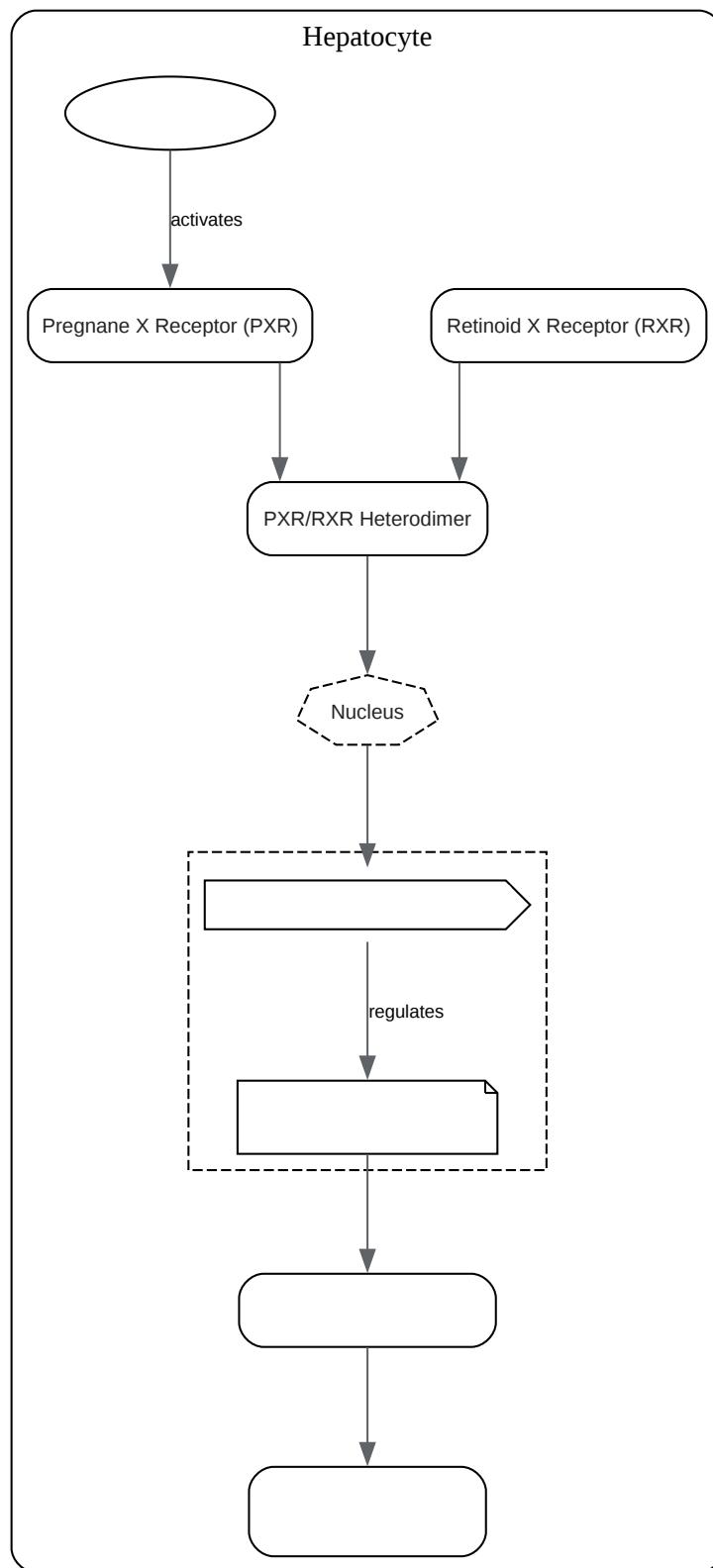
*Experimental workflow for comparative studies.*

## Signaling Pathways and Mechanism of Action

The differential effects of **Ainuovirine** and Efavirenz on lipid metabolism are likely due to their distinct interactions with cellular pathways. While the precise mechanisms for **Ainuovirine** are still under investigation, research has shed light on how Efavirenz contributes to dyslipidemia.

Efavirenz has been shown to be a potent agonist of the Pregnan X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that plays a key role in xenobiotic sensing and metabolism[8]. Activation of PXR by Efavirenz can lead to the altered expression of genes involved in lipid uptake and synthesis, contributing to hypercholesterolemia and hepatic steatosis[8].

The diagram below illustrates the proposed signaling pathway for Efavirenz-induced dyslipidemia.



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*Efavirenz-induced dyslipidemia pathway via PXR.*

The mechanism by which **Ainuovirine** maintains a more favorable lipid profile is not yet fully elucidated but is a subject of ongoing research. It is hypothesized that **Ainuovirine** may not interact with PXR in the same manner as Efavirenz, or it may influence other lipid-regulating pathways.

## Conclusion

The available evidence strongly suggests that **Ainuovirine** is a lipid-friendly alternative to Efavirenz for the treatment of HIV-1. Its ability to maintain or improve lipid profiles, in addition to its robust antiviral efficacy, makes it a promising option for people with HIV, particularly those with or at risk for cardiovascular disease. Further research is warranted to fully understand the long-term benefits and the underlying mechanisms of **Ainuovirine**'s favorable metabolic effects.

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